Tos-PEG13-Tos

説明

Evolution of Polymeric Linkers in Chemical and Biomedical Research

The development of polymeric linkers has been a pivotal aspect of progress in both chemical and biomedical research. Initially, simple hydrocarbon chains were used to connect different molecular fragments. However, the demand for more sophisticated functions, such as improved solubility, biocompatibility, and controlled release of therapeutic agents, has driven the evolution of these linkers. rsc.orgnih.govnih.gov This has led to the widespread adoption of polymers like Polyethylene (B3416737) Glycol (PEG), which offer a versatile platform for creating linkers with tunable properties. rsc.org The progression in this field has seen the introduction of "smart hydrogels" and other advanced polymeric matrices with a wide range of customizable properties and trigger stimuli.

Significance of Poly(ethylene glycol) Architectures in Molecular Engineering

Poly(ethylene glycol) (PEG) is a polyether compound with a multitude of applications in medicine and industry. In molecular engineering, PEG architectures are highly significant due to their unique properties, including hydrophilicity, biocompatibility, and low immunogenicity. broadpharm.comunimelb.edu.aunih.gov These characteristics make PEG an ideal component for drug delivery systems, tissue engineering scaffolds, and surface functionalization of materials. dovepress.comsigmaaldrich.com

The ability to modify the terminal groups of PEG polymers with various reactive functionalities has greatly expanded their utility. jenkemusa.com Different PEG architectures, such as linear, branched, and multi-arm PEGs, allow for precise control over the final construct's properties. unimelb.edu.aunih.govacs.org For instance, the architecture of PEG can influence the mechanical properties of particles and their interaction with immune cells. nih.govacs.org This versatility makes PEG a fundamental building block in the design of complex molecular systems for advanced biomedical applications. unimelb.edu.aunih.govacs.org

Fundamentals of Tosylate Group Reactivity in Organic Synthesis

The tosylate group, derived from p-toluenesulfonic acid, is a crucial functional group in organic synthesis, primarily because it is an excellent leaving group. chemistrysteps.commasterorganicchemistry.comfiveable.me This property stems from the fact that the tosylate anion is a very weak base, stabilized by resonance. vedantu.comucalgary.caaklectures.com The negative charge is delocalized over the three oxygen atoms of the sulfonate group, making it energetically favorable for the tosylate to depart from a molecule. aklectures.com

The process of introducing a tosylate group, known as tosylation, typically involves the reaction of an alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270). pearson.comvedantu.com This conversion is advantageous because it transforms a poor leaving group (the hydroxyl group, -OH) into a very good one (-OTs) without altering the stereochemistry at the carbon atom bearing the hydroxyl group. masterorganicchemistry.comlibretexts.org

Tosylates are highly susceptible to nucleophilic substitution reactions. fiveable.me The strong electron-withdrawing nature of the tosylate group renders the adjacent carbon atom electrophilic and prone to attack by a nucleophile. fiveable.me These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the substrate and reaction conditions.

In an S(_N)2 reaction, a nucleophile attacks the carbon atom from the side opposite to the tosylate group, leading to an inversion of stereochemistry. organic-chemistry.orglibretexts.org This is a concerted, one-step process. Primary and secondary alcohols are typically converted to tosylates to facilitate S(_N)2 reactions. ucalgary.ca

In an S(_N)1 reaction, the tosylate group first departs to form a carbocation intermediate. chemistrysteps.com The nucleophile can then attack the planar carbocation from either side, resulting in a racemic mixture of products. organic-chemistry.org Tertiary alcohols are more likely to undergo S(_N)1 reactions via their tosylates. chemistrysteps.com

The efficacy of tosylates as leaving groups is central to their utility in organic synthesis. chemistrysteps.commasterorganicchemistry.comfiveable.me A good leaving group is a species that is stable on its own after detaching from the parent molecule. The tosylate anion fulfills this criterion exceptionally well due to the resonance stabilization of its negative charge across the sulfonate group. vedantu.comucalgary.caaklectures.com This stability makes the conjugate acid, p-toluenesulfonic acid, a strong acid (pKa ≈ -2.8), and consequently, the tosylate anion is a very weak base. ucalgary.ca

The conversion of an alcohol's hydroxyl group, a notoriously poor leaving group, into a tosylate is a common strategy to facilitate substitution and elimination reactions. chemistrysteps.commasterorganicchemistry.com This transformation allows for reactions to be carried out under milder conditions compared to those requiring strong acids to protonate the hydroxyl group. chemistrysteps.com

Nucleophilic Substitution Mechanisms Involving Tosylates

Overview of Bifunctional Linkers in Synthetic Chemistry

Bifunctional linkers, also known as crosslinking agents, are reagents that possess two reactive functional groups. These linkers are instrumental in covalently connecting two or more molecules, a process widely used in polymer synthesis and bioconjugation. The functional groups at the ends of the linker can be identical (homobifunctional) or different (heterobifunctional), providing control over the synthetic strategy. nih.gov

These linkers are crucial in various applications, including the development of antibody-drug conjugates (ADCs), where they connect a cytotoxic drug to an antibody, and in the creation of complex molecular architectures like PROTACs (Proteolysis Targeting Chimeras). huatengsci.comenamine.net The length, flexibility, and polarity of the linker are critical parameters that can significantly influence the properties and biological activity of the final conjugate. enamine.net

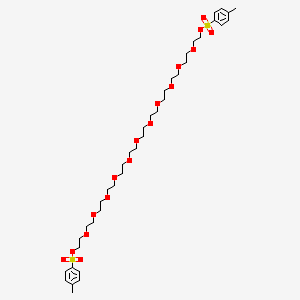

Defining Tos-PEG13-Tos within the Landscape of PEG-Based Reagents

This compound is a specific type of bifunctional linker that belongs to the family of PEG-based reagents. broadpharm.com It is characterized by a central polyethylene glycol chain composed of 13 ethylene (B1197577) glycol units, flanked on both ends by tosylate groups. schem.jp This structure imparts a combination of desirable properties. The PEG core provides hydrophilicity, increasing the solubility of the molecule and any attached species in aqueous environments. broadpharm.com

The two terminal tosylate groups are excellent leaving groups, making this compound a homobifunctional crosslinker ideal for reactions with nucleophiles. broadpharm.com This allows for the covalent linkage of two molecules, which can be the same or different, through nucleophilic substitution reactions at both ends of the PEG chain. The defined length of the PEG spacer provides precise control over the distance between the two conjugated molecules.

Scope and Objectives of Research on this compound

Research on This compound and similar di-tosylated PEG structures is driven by their potential as homobifunctional crosslinkers and spacers in the development of advanced materials. The primary objective is to utilize the two terminal tosyl groups for precise chemical modifications.

Key Research Objectives Include:

Synthesis of Novel Polymers: this compound serves as a building block for creating new polymer architectures. The tosyl groups can react with various nucleophiles (e.g., amines, thiols, or other alcohols) to form more complex polymers, such as block copolymers or star-shaped polymers. beilstein-journals.org

Development of Hydrogels: The ability of this compound to crosslink with other polymers is a key area of investigation for creating novel hydrogels. These hydrogels can be designed for specific applications, taking advantage of the biocompatible PEG backbone. sigmaaldrich.com

Surface Functionalization: Researchers aim to use this compound to modify the surfaces of materials. By grafting the PEG linker onto a surface, its properties, such as hydrophilicity and biocompatibility, can be altered.

Bioconjugation and Linker Chemistry: In the field of bioconjugation, di-tosylated PEGs are explored as linkers to connect different molecules, for instance, in the synthesis of Proteolysis Targeting Chimeras (PROTACs) where similar PEG linkers are employed. medchemexpress.com The well-defined length of the PEG13 chain allows for precise control over the distance between the conjugated molecules.

Detailed Research Findings:

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62O17S2/c1-35-3-7-37(8-4-35)56(39,40)54-33-31-52-29-27-50-25-23-48-21-19-46-17-15-44-13-11-43-12-14-45-16-18-47-20-22-49-24-26-51-28-30-53-32-34-55-57(41,42)38-9-5-36(2)6-10-38/h3-10H,11-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOYNTMRQQIZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62O17S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tos Peg13 Tos and Its Derivatives

Controlled Polymerization Techniques for PEG Scaffolds

The foundation of Tos-PEG13-Tos is the polyethylene (B3416737) glycol chain. To ensure a well-defined structure with a low polydispersity index (PDI)—a measure of the uniformity of chain lengths—controlled polymerization techniques are essential. Disperse PEGs, produced through conventional polymerization, result in a mixture of different chain lengths, which complicates characterization and can lead to inconsistent product performance. acs.org

Several modern polymerization methods offer precise control over the molecular weight and architecture of the resulting PEG scaffold:

Anionic Ring-Opening Polymerization (AROP): This is a prevalent method for synthesizing well-defined PEGs. nih.gov The process involves the ring-opening of ethylene (B1197577) oxide (EO) initiated by a nucleophile, such as an alkoxide. researchgate.nettandfonline.com AROP can proceed in a living manner, meaning that the polymer chains continue to grow as long as the monomer is available, without termination or chain transfer reactions. This "living" nature allows for the synthesis of PEGs with predictable molecular weights and very narrow molecular weight distributions (low PDI). nih.gov The choice of counterion is important; potassium alkoxides are commonly used as initiators for the controlled polymerization of oxiranes. glpbio.com

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile controlled radical polymerization (CRP) technique that can be used to synthesize a wide array of polymers with complex architectures. google.com For PEG synthesis, a PEG macroinitiator, typically functionalized with a halide (like 2-bromoisobutyryl bromide), is used to initiate the polymerization of other monomers, creating block copolymers. google.comacs.org This method provides excellent control over molecular weight and results in low PDI values. acs.org The catalyst system, often based on copper salts complexed with ligands, is crucial for maintaining control over the polymerization process. nih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is another powerful CRP method that allows for the synthesis of polymers with predetermined molecular weights and narrow distributions. researchgate.net It employs a RAFT agent (a thiocarbonylthio compound) to mediate the polymerization of monomers like PEG acrylates or methacrylates. mdpi.comacs.org This technique is known for its tolerance to a wide variety of functional groups and reaction conditions, making it suitable for creating complex, functional PEG-based materials. nih.gov

Quasi-Living Polymerization: This technique shares characteristics with true living polymerizations, such as a linear increase in molecular weight with monomer conversion, but may have slow initiation or termination steps. For instance, the radical polymerization of N-isopropylacrylamide (NIPAAm) from PEG macroinitiators can exhibit "quasi-living" behavior, particularly when the reaction occurs within micelles, which can stabilize the growing radical chains. researchgate.netacs.org

The following table summarizes key features of these controlled polymerization techniques for PEG synthesis.

| Polymerization Technique | Initiator/Mediator | Key Advantages | Typical PDI |

| Anionic Ring-Opening Polymerization (AROP) | Alkoxides (e.g., potassium alkoxide) | High control over MW, low PDI, direct synthesis of PEG | < 1.1 |

| Atom Transfer Radical Polymerization (ATRP) | Halide-functionalized macroinitiator & Copper catalyst | Versatile for block copolymers, good MW control | < 1.25 |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | RAFT agent (Thiocarbonylthio compound) | Wide monomer scope, functional group tolerance | < 1.35 |

| Quasi-Living Polymerization | Redox initiators (e.g., Ceric ion) | Can produce high MW polymers with narrow distribution | Variable, can be low |

Strategies for Terminal Functionalization of PEG

Once the PEG diol scaffold is obtained, the terminal hydroxyl groups must be converted to tosylates. This can be achieved through direct tosylation or via more complex multi-step pathways, which are often employed to create heterobifunctional PEGs but whose principles apply to symmetrical difunctionalization as well.

Direct Tosylation Approaches

The most straightforward method for synthesizing this compound is the direct reaction of tridecaethylene glycol with an excess of a tosylating agent, typically p-toluenesulfonyl chloride (TsCl), in the presence of a base.

The general reaction is as follows: HO-(CH₂CH₂O)₁₃-H + 2 TsCl → TsO-(CH₂CH₂O)₁₃-Ts + 2 HCl

A base, such as pyridine (B92270) or triethylamine (B128534), is required to neutralize the HCl byproduct and catalyze the reaction. To drive the reaction to completion and ensure both hydroxyl ends are tosylated, an excess of TsCl is often used. The reaction is typically performed in a suitable solvent like dichloromethane (B109758) (DCM) or chloroform. nih.govnih.gov After the reaction, the crude product is often washed with water and saturated sodium chloride solution to remove excess reagents and byproducts before further purification. nih.gov

A common procedure involves:

Dissolving the PEG diol in a solvent like DCM.

Adding a base, such as triethylamine.

Cooling the mixture (e.g., to 0 °C).

Adding p-toluenesulfonyl chloride and stirring for several hours, allowing the reaction to warm to room temperature. nih.gov

Washing the organic layer with water and brine, drying it over a desiccant like magnesium sulfate (B86663), and removing the solvent under reduced pressure. nih.gov

Multi-step Synthetic Pathways for Ditosylated PEG

While direct tosylation is common for producing homobifunctional PEGs like this compound, multi-step strategies are essential for creating more complex or highly pure materials. These pathways often involve the use of protecting groups to allow for sequential and controlled modification of the PEG termini. acs.org Though primarily designed for heterobifunctional PEGs, these methods provide precise control that can be adapted for symmetrical molecules.

One such approach is a solid-phase synthesis, where the PEG chain is built stepwise on a resin support. nih.gov For example, a tetraethylene glycol monomer bearing a tosyl group at one end and a temporary protecting group (like dimethoxytrityl, DMTr) at the other can be used. nih.gov The synthesis cycle involves coupling the monomer to the resin-bound growing chain, followed by deprotection to reveal a new hydroxyl group ready for the next coupling cycle. nih.gov This iterative process allows for the creation of monodisperse PEGs of a precise length, which can then be cleaved from the support and subsequently tosylated at the remaining free hydroxyl group if needed.

Another strategy involves the initial monotosylation of the PEG diol, purification of the mono-substituted intermediate, and then conversion of the remaining hydroxyl group. mdpi.com While this is a common route to heterobifunctional PEGs, reacting this purified mono-tosylated intermediate with TsCl would yield the ditosylated product with high purity, avoiding the statistical mixture of starting material, mono-, and di-substituted products found in direct one-pot approaches. acs.org

Purification and Characterization Techniques for High-Purity this compound

Ensuring the purity of the final this compound product is paramount. A mixture containing unreacted PEG diol or the mono-tosylated species can lead to undesired side products in subsequent reactions. Several analytical and preparative techniques are employed.

Purification Techniques:

Flash Column Chromatography: This is a standard method for separating the desired ditosylated product from unreacted starting materials and monosubstituted byproducts. nih.govnih.gov

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful tool. A method using an evaporative light scattering detector (ELSD) has been developed for the separation of mono- and di-functionalized PEGs on a gram scale. acs.org

Recrystallization/Precipitation: The crude product can often be purified by dissolving it in a minimal amount of a good solvent (like DCM) and then adding a poor solvent (like diethyl ether) to precipitate the desired compound. nih.gov

Liquid-Liquid Extraction: Washing the reaction mixture with water or brine is a crucial first step to remove water-soluble impurities like pyridinium (B92312) hydrochloride or excess base. nih.govchemicalbook.com

Characterization Techniques:

The structure and purity of this compound are confirmed using a combination of spectroscopic and chromatographic methods.

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Confirms the presence of tosyl groups (aromatic protons around 7.3-7.8 ppm and methyl protons around 2.4 ppm) and the PEG backbone (protons around 3.6 ppm). Integration of these signals can confirm the degree of functionalization. mdpi.comnih.gov¹³C NMR: Provides detailed structural confirmation of the carbon skeleton. mdpi.comnih.gov |

| Mass Spectrometry (MS) | Confirms the molecular weight of the final product. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. acs.orgnih.gov |

| Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | Determines the molecular weight and polydispersity index (PDI) of the PEG backbone, ensuring it is monodisperse. acs.org |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final product by separating it from starting materials and byproducts. acs.orgnih.gov |

Regioselective and Chemoselective Considerations in this compound Synthesis

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the synthesis of this compound, the key is the chemoselective reaction of p-toluenesulfonyl chloride with the terminal hydroxyl groups of the PEG chain. Since the ether linkages within the PEG backbone are unreactive to TsCl under standard conditions, the reaction is highly chemoselective for the hydroxyl groups. However, controlling the number of hydroxyl groups that react is a challenge of iteroselectivity (a subset of chemoselectivity concerning reactions on substrates with multiple identical functional groups). chemrxiv.org

Regioselectivity , which concerns the site of the reaction, is straightforward in a symmetrical molecule like a PEG diol, as both terminal positions are chemically equivalent. The primary challenge is not where the reaction occurs (at a terminus), but controlling how many termini react.

For the synthesis of This compound , the goal is complete ditosylation. This is typically achieved by using an excess of the tosylating agent to drive the reaction to completion. nih.gov

Conversely, achieving mono-tosylation requires different strategies to overcome the statistical distribution of products (a mix of diol, mono-tosylate, and di-tosylate). A notable regioselective method for mono-tosylation involves using silver(I) oxide (Ag₂O) as a heterogeneous catalyst. acs.orgchemrxiv.org It is proposed that one hydroxyl group of the PEG chain adsorbs onto the surface of the silver oxide particles, activating it for tosylation, while the other end remains free in solution and is sterically hindered from reaching the same particle, thus favoring mono-functionalization. researchgate.netchemrxiv.org This "polymer desymmetrization" can yield up to 76% of the mono-tosylated product, far exceeding the 50% maximum yield expected from a purely statistical reaction. acs.org

Computational Chemistry Approaches to Optimize Synthesis Pathways

Computational modeling provides powerful tools for understanding and predicting the behavior of PEG molecules, which can help in optimizing their synthesis and functionalization.

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods are employed to investigate the electronic details of chemical reactions. researchgate.net For PEG functionalization, QM calculations can be used to study the adsorption of PEG monomers or linkers onto surfaces, helping to understand the grafting process at an atomic level. nih.govacs.org This can aid in selecting the best type of linker chemistry for a specific application.

Force Field Development: The accuracy of MD simulations depends heavily on the force field used to describe the interactions between atoms. Studies have compared different force fields, such as GAFF and OPLS, to determine which one most accurately reproduces the experimental properties (like density and viscosity) of PEG oligomers. rsc.org Such research is crucial for building reliable computational models to guide synthetic efforts.

Emerging Trends in Macromolecular Synthesis Relevant to this compound

The synthesis of well-defined macromolecules like this compound, a polyethylene glycol derivative with a precise chain length of 13 ethylene glycol units and terminal tosyl groups, is increasingly reliant on cutting-edge synthetic methodologies. These emerging trends are moving away from conventional polymerization techniques, which produce polymers with a distribution of molecular weights (polydispersity), towards methods that offer unparalleled control over molecular architecture, purity, and functionality. Such precision is critical for applications where the specific length and end-groups of the PEG chain dictate its physicochemical and biological properties. Key advancements include controlled/living polymerizations, iterative stepwise synthesis for monodisperse polymers, and the adoption of green chemistry principles like mechanochemistry.

Controlled/Living Polymerization Techniques

Controlled/living polymerization (CLP) methods represent a significant leap forward in polymer synthesis, enabling the creation of polymers with predetermined molecular weights, very narrow molecular weight distributions (low polydispersity index, PDI), and high degrees of end-group fidelity. sigmaaldrich.comsigmaaldrich.com While the classic synthesis of polyethylene glycol (PEG) proceeds via anionic ring-opening polymerization of ethylene oxide, modern CLP techniques are expanding the synthetic toolbox.

Techniques relevant to the synthesis of well-defined PEG precursors include:

Atom Transfer Radical Polymerization (ATRP) : ATRP uses a transition-metal catalyst (typically copper-based) to establish a rapid equilibrium between a small number of active, propagating radical chains and a majority of dormant species. sigmaaldrich.comnih.gov This process allows polymer chains to grow simultaneously and at a consistent rate, which is essential for controlling the final chain length.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization : RAFT polymerization employs a chain transfer agent to mediate the polymerization via a reversible chain transfer process. It is compatible with a wide array of monomers and reaction conditions, offering excellent control over the final macromolecular structure. sigmaaldrich.com

These methods are particularly valuable for creating complex architectures, such as block copolymers where a precisely defined PEG segment is required. The precursor hydroxyl-terminated PEG13 could be synthesized with low polydispersity using a modified living approach before being converted to this compound.

Iterative Stepwise Synthesis for Monodisperse PEGs

For applications demanding absolute purity and uniformity, the synthesis of monodisperse PEGs (with a PDI of exactly 1.0) is the ultimate goal. acs.orgnih.gov This is achieved through iterative, stepwise organic synthesis, where the polymer chain is built one monomer (or oligomer) at a time. This approach eliminates the statistical distribution of chain lengths inherent in polymerization processes. acs.org

Key strategies include:

Solid-Phase Synthesis : Similar to peptide synthesis, the PEG chain can be grown on a solid support (resin). A typical synthetic cycle involves deprotection, coupling with a protected PEG monomer, and repetition of the cycle to extend the chain. nih.gov At the end, the monodisperse PEG is cleaved from the resin.

Iterative Exponential Growth (IEG) : Recent advancements have focused on accelerating iterative synthesis. For example, KHMDS (potassium hexamethyldisilazide) has been used to promote rapid and scalable iterative strategies, making the synthesis of monodisperse PEGs more efficient. acs.org

These methods are the most direct route to producing the uniform PEG13 backbone required for this compound, ensuring that every molecule has the exact same length. acs.org

Advanced Functionalization and Conjugation Strategies

The utility of this compound lies in its function as a versatile synthetic intermediate. The tosyl group is an excellent leaving group, allowing for easy nucleophilic substitution to introduce a wide variety of other functionalities. google.comcd-bioparticles.net This positions this compound as a gateway to advanced macromolecular derivatives using modern, highly efficient ligation chemistries.

A prominent example is Click Chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgeuropeanpharmaceuticalreview.com this compound can be readily converted into an azide-terminated or alkyne-terminated PEG13 derivative. These derivatives can then be "clicked" onto molecules bearing the complementary functional group with near-perfect efficiency and specificity under mild conditions. researchgate.net This trend allows for the modular construction of highly complex and functional macromolecules, such as targeted drug delivery systems or advanced hydrogels.

Green and Novel Synthetic Approaches

A significant emerging trend in all areas of chemical synthesis is the adoption of green chemistry principles to reduce environmental impact.

Mechanochemistry : A recent study has demonstrated the synthesis of tosylated PEGs (PEG-OTs) via a solvent-free mechanochemical process using a ball mill. mdpi.com This method involves the reaction of PEG with tosyl chloride under mechanical force, offering a sustainable alternative to traditional solution-phase synthesis. This approach is directly applicable to the production of this compound and related compounds. mdpi.com

Enzymatic Polymerization : The use of enzymes to catalyze polymerization reactions is another frontier. For instance, enzymatic methods are being explored for the polymerization of PEG hydrogels. nih.gov Such biocatalytic approaches proceed under mild, aqueous conditions and offer high specificity, representing a future direction for the synthesis of biocompatible PEG materials.

These emerging trends are summarized in the table below, comparing their principles and relevance to the synthesis of this compound and its derivatives.

| Synthetic Trend | Core Principle | Key Advantages for PEG Synthesis | Relevance to this compound & Derivatives |

| Controlled/Living Polymerization (e.g., ATRP, RAFT) | Establishes an equilibrium between active and dormant polymer chains to minimize termination reactions, allowing for uniform chain growth. sigmaaldrich.com | Provides predictable molecular weights, narrow molecular weight distributions (low PDI), and high end-group fidelity. sigmaaldrich.comnih.gov | Facilitates the synthesis of a well-defined PEG13 precursor and complex block copolymers that incorporate a PEG13 segment. |

| Iterative Stepwise Synthesis (e.g., Solid-Phase) | Involves the step-by-step addition of monomer units to construct a polymer chain of a precise, uniform length. nih.govnih.gov | Produces truly monodisperse PEGs (PDI = 1.0), offering absolute control over the polymer's sequence and length. acs.org | Enables the direct and precise synthesis of the uniform PEG13 backbone prior to the final tosylation step. acs.org |

| Click Chemistry (e.g., CuAAC) | Utilizes highly efficient, specific, and bio-orthogonal reactions to form stable covalent bonds under mild conditions. acs.orgeuropeanpharmaceuticalreview.com | Allows for efficient post-polymerization modification and conjugation, enabling the construction of complex macromolecular architectures. | Crucial for synthesizing derivatives from this compound, which can be converted to an azide (B81097) or alkyne for subsequent "click" reactions. |

| Mechanochemistry | Employs mechanical force, such as ball milling, to initiate and drive chemical reactions, often in the absence of solvents. mdpi.com | Offers a green, solvent-free synthetic route that can enhance reaction rates and yields. | Provides a direct and sustainable method for the synthesis of tosylated PEGs. mdpi.com |

Reaction Mechanisms and Kinetics in Tos Peg13 Tos Functionalization

Detailed Analysis of Nucleophilic Substitution at Tosylate Centers

The functionalization of Tos-PEG13-Tos is predominantly achieved through nucleophilic substitution reactions at the terminal tosylate centers. The tosylate group's strong electron-withdrawing nature and its ability to stabilize a negative charge make it an exceptional leaving group, facilitating its displacement by a wide array of nucleophiles. organic-chemistry.org This reaction allows for the covalent attachment of various functional moieties, including azides, thiols, amines, and other custom ligands, to the PEG backbone. mdpi.commdpi.com The reaction proceeds by the attack of a nucleophile on the electrophilic carbon atom bonded to the tosylate, leading to the cleavage of the carbon-oxygen bond and the departure of the stable tosylate anion. lasalle.edu

SN1 vs. SN2 Pathways and Steric Effects

The mechanism of nucleophilic substitution on this compound is dictated by the structure of the substrate. The carbon atoms attached to the tosylate groups are primary, as they are part of the linear ethylene (B1197577) glycol chain. Primary substrates overwhelmingly favor the bimolecular nucleophilic substitution (Sₙ2) pathway. openochem.orglibretexts.org This is because the alternative unimolecular (Sₙ1) pathway would require the formation of a highly unstable primary carbocation, which is energetically unfavorable. openochem.org

The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). lasalle.edu This simultaneous bond-forming and bond-breaking process proceeds through a single transition state. For chiral substrates, this mechanism results in a predictable inversion of stereochemistry, known as Walden inversion. libretexts.org While the carbons in the PEG chain are achiral, understanding the stereospecificity of the Sₙ2 pathway is crucial for its application to other systems.

Steric hindrance plays a significant role in Sₙ2 reactions. While the primary carbon center in this compound is relatively unhindered and accessible to nucleophiles, the long, flexible PEG-13 chain can create a "conformational cloud" or steric shield that influences the reaction kinetics. nih.gov Longer PEG chains generally lead to a decrease in reaction rates compared to shorter-chain analogues due to this increased steric hindrance, which can impede the approach of the nucleophile.

Table 1: Comparison of Sₙ1 and Sₙ2 Reaction Pathways for this compound

| Feature | Sₙ1 Pathway | Sₙ2 Pathway | Relevance to this compound |

|---|---|---|---|

| Mechanism | Two-step (ionization, then nucleophilic attack) | One-step (concerted) | Follows the Sₙ2 pathway. openochem.orgnumberanalytics.com |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | Reaction rate depends on both this compound and nucleophile concentration. lasalle.edu |

| Intermediate | Carbocation | None (only a transition state) | Avoids the formation of an unstable primary carbocation. libretexts.org |

| Substrate | Favored by 3° > 2° | Favored by Methyl > 1° > 2° | The primary (1°) nature of the substrate dictates the Sₙ2 mechanism. openochem.org |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., N₃⁻, RS⁻, CN⁻) | Efficient functionalization requires strong nucleophiles. numberanalytics.com |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents | Solvent choice is critical for optimizing reaction rates. numberanalytics.com |

| Steric Effects | Stabilizes carbocation | Hinders backside attack | The PEG chain can sterically influence reaction rates. |

Kinetic Studies of Coupling Reactions

The kinetics of functionalizing this compound follow the principles of bimolecular reactions. As the process is dominated by the Sₙ2 mechanism, the reaction rate is first-order with respect to both the concentration of this compound and the concentration of the nucleophile. lasalle.edu

Rate = k[this compound][Nucleophile]

The rate constant, k, is influenced by several factors, including the intrinsic reactivity of the nucleophile, the temperature of the reaction, and the solvent system, as previously discussed. Kinetic studies of related coupling reactions, such as the Sonogashira cross-coupling, provide insight into the energetic parameters of such transformations. The activation parameters, including activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can be determined from temperature-dependent kinetic studies using the Eyring equation. These parameters reveal details about the transition state. For instance, a large negative activation entropy is characteristic of a bimolecular reaction, as it reflects the loss of entropy when two reactant molecules combine to form a single, more ordered transition state. nih.gov

Table 3: Representative Activation Parameters for Sonogashira Cross-Coupling Reactions This table shows activation parameters for the coupling of various aryl halides, illustrating how the leaving group affects reaction kinetics. While not specific to this compound, it demonstrates kinetic principles applicable to coupling reactions at its terminal positions.

| Aryl Halide (Ar-X) | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) |

| Aryl Iodide (Ar-I) | 48 - 62 | -71 to -39 |

| Aryl Bromide (Ar-Br) | 54 - 82 | -55 to +11 |

| Aryl Chloride (Ar-Cl) | 95 - 144 | -6 to +100 |

Data adapted from kinetic studies of Sonogashira reactions. nih.gov The lower activation enthalpy for aryl iodides compared to bromides and chlorides indicates a more facile reaction, analogous to how the excellent leaving group character of tosylate enables rapid functionalization.

Catalysis in Reactions Involving this compound

Catalysis plays a vital role in both the synthesis and subsequent functionalization of this compound. Catalysts are employed to increase reaction rates, enhance selectivity for the desired product, and allow reactions to proceed under milder conditions, which is particularly important for preserving the integrity of the PEG chain and any sensitive functional groups. Both homogeneous and heterogeneous catalysts are utilized in this context.

Homogeneous Catalysis

Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution. In the context of PEG chemistry, this offers the advantage of high catalyst activity and accessibility to the reactive sites.

Base Catalysis: During the synthesis of this compound from its corresponding diol and tosyl chloride, an organic base such as pyridine (B92270) or triethylamine (B128534) is often used. This base acts as a homogeneous catalyst by neutralizing the HCl byproduct, thereby driving the reaction to completion.

Transition-Metal Catalysis: For advanced functionalization, particularly for the formation of carbon-carbon or carbon-heteroatom bonds, homogeneous transition-metal catalysts are indispensable. sustech.edu.cn Palladium-catalyzed cross-coupling reactions like the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig amination are powerful tools. nih.govresearchgate.net In a typical scenario, this compound could first be converted to an organometallic reagent or coupled directly with one in the presence of a soluble catalyst like a palladium-phosphine complex to install new functionalities. sustech.edu.cn

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants and offer significant practical advantages, most notably the ease of separation from the reaction mixture and the potential for catalyst recycling. chemmethod.com

Synthesis of Precursors: A highly effective method for the selective monotosylation of PEG diols employs a heterogeneous catalyst system of silver oxide (Ag₂O) and potassium iodide (KI). mdpi.comacs.org This system enhances the yield of the monofunctionalized α-hydroxyl-ω-tosyl-PEG, which is a crucial precursor, by exceeding the statistical maximum of 50% and simplifying purification. acs.orgmdpi.com

Supported Catalysts: For coupling reactions, the active metal (e.g., Palladium) can be immobilized on a solid support such as charcoal, silica, or magnetic nanoparticles. chemmethod.com These heterogeneous catalysts combine the high reactivity of the metal with the practical benefits of easy removal by simple filtration, which is particularly advantageous when working with polymeric substrates like PEGs to avoid contamination of the final product.

Table 4: Comparison of Homogeneous and Heterogeneous Catalysis for PEG Functionalization

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst State | Same phase as reactants (soluble) | Different phase from reactants (insoluble) |

| Activity/Selectivity | Often higher activity and selectivity due to well-defined active sites | Can have mass transfer limitations; active sites may be less uniform |

| Reaction Conditions | Typically milder conditions | May require higher temperatures/pressures |

| Catalyst Separation | Difficult; may require chromatography or extraction | Easy; separation by filtration or decantation |

| Catalyst Recycling | Generally not feasible | Often possible, improving process economy |

| Example | Pd(PPh₃)₄ for Suzuki coupling; Pyridine in tosylation | Ag₂O/KI for selective monotosylation; Pd on Carbon (Pd/C) for hydrogenation |

Investigation of Side Reactions and By-product Formation

Common side reactions include elimination reactions, hydrolysis, and non-specific reactions with multiple nucleophilic sites on a target molecule. Elimination can compete with substitution, particularly when using sterically hindered or strongly basic nucleophiles. Hydrolysis of the tosyl group can occur in aqueous environments, especially under non-optimal pH conditions, leading to the formation of hydroxyl-terminated PEG (HO-PEG13-OH) and rendering the linker inert for the intended conjugation. mdpi.com

In the context of protein PEGylation, a major challenge is achieving site-specificity. scielo.br Proteins present multiple potential nucleophilic sites, such as the ε-amino group of lysine (B10760008) and the N-terminal α-amino group. researchgate.net A lack of control can lead to the attachment of the PEG linker to non-target sites or the formation of multi-PEGylated species, resulting in a heterogeneous product mixture with varying biological activities. scielo.br The displaced p-toluenesulfonate anion is a consistent by-product of the primary substitution reaction.

| Side Reaction | Description | Contributing Factors | Primary By-products |

|---|---|---|---|

| Elimination (E2) | A competing reaction to substitution where a proton is abstracted from a carbon adjacent to the tosyl group, forming a double bond. | - Strong, sterically hindered bases

| - PEG-alkene derivatives

|

| Hydrolysis | Reaction with water that cleaves the tosyl group, replacing it with a hydroxyl group. mdpi.com | - Presence of water in the reaction mixture mdpi.com | - Tos-PEG13-OH

|

| Non-Specific Conjugation | Reaction with multiple or unintended nucleophilic sites on the target molecule (e.g., various amine or thiol groups on a protein). scielo.br | - Presence of multiple accessible nucleophiles on the substrate scielo.br | - Heterogeneous mixture of PEGylated isomers

|

| Incomplete Reaction | One of the two tosyl groups fails to react, leading to a mono-functionalized product instead of a cross-linked or di-substituted product. | - Insufficient reaction time

| - Mono-substituted product (e.g., Nu-PEG13-Tos) |

Reaction Pathway Engineering for Targeted Conjugation

Reaction pathway engineering involves the strategic manipulation of reaction conditions and components to favor the desired conjugation outcome, enhance product yield, and minimize the formation of by-products. scielo.br For this compound, the goal is often to achieve site-specific and stoichiometric control over the conjugation process.

One of the most effective strategies is the careful selection of the nucleophile and the control of reaction pH. For instance, in protein modification, targeting cysteine residues is a common approach for achieving site-specificity. The thiol group of cysteine is a potent nucleophile and can react selectively in the presence of other nucleophiles like amines if the reaction pH is controlled appropriately. scielo.brresearchgate.net Similarly, the difference in pKa between the N-terminal α-amino group (pKa ≈ 7.8) and the ε-amino group of lysine (pKa ≈ 10.1) can be exploited. researchgate.net By conducting the reaction at a pH near the pKa of the N-terminal amine, it can be selectively deprotonated and made more nucleophilic, thus directing the PEGylation to that specific site. researchgate.net

Controlling the stoichiometry is another key aspect. For example, when creating a heterobifunctional derivative from a symmetric starting material like this compound, manipulating the reactant ratios is essential. Research on the desymmetrization of PEG-diols has shown that using specific catalysts and stoichiometric ratios can significantly increase the yield of the monofunctionalized product, exceeding the statistical maximum of 50%. acs.org This principle is applicable when a mono-substitution on this compound is the desired outcome.

The reaction mechanism itself is a target for engineering. The functionalization of tosylates typically proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile on the carbon atom attached to the tosyl group. masterorganicchemistry.commasterorganicchemistry.com This pathway is generally preferred as it is stereospecific and less susceptible to the carbocation rearrangements that can occur in SN1 reactions. masterorganicchemistry.comsaskoer.ca Ensuring reaction conditions (e.g., polar aprotic solvent, strong nucleophile) that favor the SN2 pathway is crucial for predictable and clean conjugation. saskoer.ca Advanced strategies may also involve enzymatic methods, where an enzyme directs the conjugation to a specific amino acid residue, offering a high degree of selectivity. nih.gov

| Strategy | Objective | Mechanism/Principle | Example Application |

|---|---|---|---|

| pH Control | To selectively activate a target nucleophile over others. researchgate.net | Exploits the pKa differences between competing nucleophilic groups (e.g., N-terminal α-amine vs. lysine ε-amine). The target group is selectively deprotonated to enhance its nucleophilicity. researchgate.net | N-terminal specific protein PEGylation by maintaining pH ~7.8. researchgate.net |

| Nucleophile Selection | To achieve site-specific conjugation through inherent reactivity. scielo.br | Utilizes highly reactive and specific nucleophiles, such as thiols, which can react selectively even in the presence of other nucleophiles. scielo.br | Targeting native or engineered cysteine residues on a protein for site-specific modification. scielo.brresearchgate.net |

| Stoichiometric Control | To control the degree of substitution (e.g., mono- vs. di-substitution). acs.org | Adjusting the molar ratio of the nucleophile to this compound to favor the desired product distribution. | Using a 1:1 or slightly sub-stoichiometric ratio of nucleophile to PEG to maximize the yield of the mono-conjugated product. acs.org |

| Solvent Choice | To influence reaction kinetics and favor a specific mechanism (e.g., SN2). | Polar aprotic solvents (e.g., DMF, DMSO) are known to accelerate SN2 reactions by solvating the cation but not the nucleophile, increasing its reactivity. | Using DMF for the reaction of this compound with an amine or thiol nucleophile. |

| Temperature Control | To minimize side reactions like elimination and degradation. | Substitution reactions often have lower activation energy than competing elimination reactions. Lower temperatures can favor the desired substitution pathway. | Conducting the conjugation at low temperatures (e.g., 0–4 °C) when working with sensitive biomolecules. mdpi.com |

| Enzymatic Catalysis | To achieve near-perfect site-selectivity. nih.gov | Enzymes like tyrosinase or transglutaminase can catalyze the formation of a covalent bond at a specific amino acid residue within their recognition sequence. nih.gov | Using an enzyme to conjugate a PEG derivative to a specific tyrosine residue on an antibody. nih.gov |

Conjugation and Bioconjugation Methodologies Employing Tos Peg13 Tos

Amine-Reactive Conjugation Strategies

The primary amine groups present in biomolecules are potent nucleophiles that can readily react with the tosyl groups of Tos-PEG13-Tos. broadpharm.com This reaction forms a stable secondary amine linkage, providing a robust method for PEGylation.

Conjugation to Proteins and Peptides

Proteins and peptides are rich in primary amine groups, primarily on the side chain of lysine (B10760008) residues and at the N-terminus. tocris.com These amines can serve as effective nucleophiles to displace the tosylate groups on this compound, resulting in the covalent attachment of the PEG linker. axispharm.com This process, known as PEGylation, is widely used to improve the solubility, stability, and circulation half-life of therapeutic proteins and peptides. axispharm.comfu-berlin.de The reaction is typically carried out in a buffer at a slightly basic pH (pH 7-9) to ensure the amine groups are deprotonated and thus more nucleophilic. tocris.cominterchim.fr

A general protocol for conjugating an amine-containing protein or peptide with a tosylated linker like this compound would involve dissolving the biomolecule in a suitable buffer, such as sodium phosphate (B84403) or borate (B1201080) buffer, at the optimal pH. tocris.comgbiosciences.com The this compound reagent is then added, often in a molar excess, to drive the reaction to completion. The reaction is typically incubated at room temperature for a specified period, after which any unreacted tosyl groups can be quenched by adding a small molecule with a primary amine, such as Tris or glycine. tocris.com The resulting conjugate is then purified using techniques like dialysis or size-exclusion chromatography to remove excess reagents and byproducts. gbiosciences.com

Functionalization of Amine-Containing Polymers and Biomolecules

Beyond proteins and peptides, this compound can be used to functionalize other polymers and biomolecules that possess primary amine groups. rsc.org This includes synthetic polymers specifically synthesized with amine functionalities, as well as naturally derived polymers like chitosan. The covalent attachment of the hydrophilic PEG chain can significantly alter the physicochemical properties of the parent polymer, enhancing its water solubility and potential for further biological applications. mdpi.com The functionalization of porous organic polymers with amine groups, for instance, is a strategy employed to enhance their performance in applications like carbon dioxide capture. osti.gov The subsequent reaction with a linker like this compound could introduce new functionalities or improve material processability. researchgate.net

Thiol-Reactive Conjugation Approaches

Thiol groups (sulfhydryl groups), primarily found on cysteine residues in proteins, are also excellent nucleophiles and can react with the tosyl groups of this compound. broadpharm.com This reaction results in a stable thioether bond. thermofisher.com Thiol-based conjugation offers a higher degree of selectivity compared to amine-based methods because cysteine is a less abundant amino acid than lysine in most proteins. tocris.com

For effective thiol-reactive conjugation, it is often necessary to first reduce any existing disulfide bonds within the protein to free up the sulfhydryl groups. tocris.com This is typically achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). thermofisher.comtocris.com The conjugation reaction is then carried out at a near-neutral pH (around 7.0-7.5), where the thiol groups are sufficiently nucleophilic to react with the tosylate while minimizing side reactions with amines. thermofisher.comtocris.com

Hydroxyl-Reactive Functionalization

Hydroxyl groups, present on serine, threonine, and tyrosine residues in proteins, as well as on various polysaccharides and synthetic polymers, can also act as nucleophiles to react with tosylates. broadpharm.com While less reactive than amines or thiols, this reaction can be facilitated under specific conditions, such as in the presence of a strong base to deprotonate the hydroxyl group and increase its nucleophilicity. The functionalization of polymers with hydroxyl groups is a strategy used to modify their properties, and subsequent reaction with a tosylated linker can introduce further functionality. chemrxiv.org For example, thioether-functionalized cellulose (B213188) can be oxidized to create sulfoxide (B87167) groups, altering its hydrophilicity. biorxiv.org

Advanced Bioconjugation Techniques

The random nature of traditional conjugation to lysine or cysteine residues can lead to heterogeneous products with varying biological activity. nih.gov To overcome this, advanced, site-specific bioconjugation methods are increasingly being employed.

Site-Specific Bioconjugation

Site-specific bioconjugation aims to attach a molecule, such as a PEG linker, to a precise location on a protein or other biomolecule. nih.govwpmucdn.com This controlled approach yields a homogeneous product with consistent properties and often preserves the biological activity of the parent molecule more effectively than random conjugation methods. thno.orgnih.gov

While this compound itself is not inherently site-specific, it can be utilized in conjunction with site-specific modification techniques. For example, an unnatural amino acid with a unique reactive handle could be incorporated into a protein sequence. This handle could then be selectively reacted with a complementary functional group on a modified this compound molecule. Alternatively, enzymatic methods like those using transglutaminase or sortase can introduce a specific reactive tag onto a protein, which can then be conjugated to a suitably functionalized PEG linker. wpmucdn.comnih.gov These advanced strategies allow for the precise placement of the this compound linker, leading to well-defined bioconjugates with optimized performance. nih.gov

Multi-functional Bioconjugate Synthesis

The bifunctional nature of this compound, featuring two tosylate groups at either end of a 13-unit polyethylene (B3416737) glycol (PEG) chain, makes it a valuable crosslinking agent for the synthesis of multi-functional bioconjugates. The tosyl (tosylate) group is an excellent leaving group for nucleophilic substitution reactions. broadpharm.com This high reactivity allows it to readily couple with nucleophiles commonly found in biological molecules, such as amines (-NH2), thiols (-SH), and hydroxyls (-OH). broadpharm.com

In a typical multi-functional synthesis, this compound can be used to link two identical or different biomolecules. For example, it can react with two protein molecules to form a homodimer, or it can link a protein to a peptide or a small molecule drug. The hydrophilic and flexible PEG chain serves to bridge the two conjugated entities, often improving the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate. The defined length of the PEG13 spacer ensures that the distance between the conjugated molecules is controlled, which can be critical for preserving their biological activity or for creating specific spatial arrangements in molecular assemblies.

Click Chemistry Applications with this compound Precursors

While this compound is not itself a "click" reagent, it is a versatile starting material for synthesizing PEG-based linkers that are essential for click chemistry. The tosylate groups can be easily displaced by nucleophiles to introduce azide (B81097) or alkyne functionalities, creating heterobifunctional or homobifunctional click-ready precursors such as Azido-PEG13-Tos or Tos-PEG13-alkyne. broadpharm.commedchemexpress.com These precursors are then employed in various click chemistry reactions, which are known for their high yield, specificity, and biocompatibility. chemie-brunschwig.chnih.gov

Click chemistry provides a powerful and modular approach for rapidly constructing complex molecular architectures. chemie-brunschwig.chsoton.ac.uk By converting this compound into azide or alkyne derivatives, researchers can leverage the efficiency of these reactions to conjugate a wide array of molecules, from small fluorescent dyes to large proteins and nanoparticles. soton.ac.ukuni-muenchen.denih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of click chemistry. nih.govnih.gov It involves the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring, a reaction catalyzed by copper(I) ions. nih.govbeilstein-journals.org Precursors derived from this compound, such as Alkyne-PEG13-N3, are ideal for CuAAC-mediated conjugations.

The reaction is typically performed using a copper(II) salt like copper(II) sulfate (B86663) (CuSO4) in the presence of a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ. beilstein-journals.orgnih.gov The efficiency and specificity of the reaction can be further enhanced by using a stabilizing ligand like tris(benzyltriazolylmethyl)amine (TBTA). nih.govmdpi.com This methodology has been widely used for the site-specific modification of proteins, the synthesis of antibody-drug conjugates, and the functionalization of various biomaterials. nih.govchemrxiv.org For instance, a protein functionalized with an azide group can be specifically linked to a drug molecule bearing a terminal alkyne using a PEG13 linker derived from this compound, with the resulting triazole linkage being highly stable under physiological conditions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant limitation of CuAAC is the cytotoxicity of the copper catalyst, which restricts its use in living systems. nih.gov Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) overcomes this limitation by eliminating the need for a metal catalyst. nih.govmagtech.com.cn This reaction occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DIBCO) or difluorinated cyclooctyne (DIFO). magtech.com.cnnih.gov The high ring strain of the cyclooctyne provides the driving force for the reaction to proceed rapidly at physiological temperatures. magtech.com.cnrsc.org

An Azido-PEG13-Tos precursor can be reacted with a biomolecule functionalized with a strained alkyne. This bioorthogonal reaction is highly selective and does not interfere with native biological processes, making it ideal for labeling molecules on the surface of living cells or even within living organisms. nih.govrsc.org The PEG13 linker in this context provides spacing and enhances the bioavailability and solubility of the labeled molecule, while the SPAAC reaction ensures a stable and specific covalent attachment. nih.gov

Thiol-Ene and Thiol-Yne Reactions

Thiol-ene and thiol-yne reactions are another class of highly efficient click reactions that proceed via a radical-mediated mechanism. nsf.govencyclopedia.pub These reactions can be initiated by light (photocatalysis) or heat. encyclopedia.pubrsc.org To utilize this chemistry, the tosylate groups of this compound can be substituted with thiol groups to create a dithiol-PEG13-dithiol linker.

This dithiol linker can then react with molecules containing alkene ('-ene') or alkyne ('-yne') functionalities. rsc.org In a thiol-ene reaction, a thiyl radical adds across a carbon-carbon double bond, forming a stable thioether linkage. The thiol-yne reaction is similar but involves the sequential addition of two thiol molecules across a carbon-carbon triple bond. nih.gov These reactions are extremely versatile and have been used for peptide macrocyclization to enhance stability, as well as for the rapid production of functional polymer beads and hydrogels. rsc.orgnih.gov

Orthogonal Functionalization Strategies

Orthogonal chemistry refers to the use of multiple, distinct chemical reactions that can proceed simultaneously or sequentially in the same reaction vessel without interfering with one another. nih.govchemrxiv.org This concept is crucial for the synthesis of highly complex, multifunctional materials and bioconjugates. nih.govnih.gov

While this compound itself possesses two identical reactive groups, it is a key starting material for creating heterobifunctional linkers that are central to orthogonal strategies. For example, one tosyl group can be converted to an azide, and the other to a terminal alkyne, yielding an Alkyne-PEG13-Azide linker. This molecule possesses two distinct reactive handles that can be addressed with different orthogonal chemistries.

With such a linker, one could:

React the azide end with a strained cyclooctyne via SPAAC (a copper-free reaction). rsc.org

Subsequently, or simultaneously, react the alkyne end with an azide-functionalized molecule via CuAAC (a copper-catalyzed reaction). nih.gov

This approach allows for the precise and controlled assembly of three or more components. For example, an antibody could be attached to the azide end of the linker via SPAAC, and a cytotoxic drug could be attached to the alkyne end via CuAAC, creating a precisely defined antibody-drug conjugate. The ability to perform these conjugations independently provides enormous flexibility in the design and synthesis of advanced biomaterials and therapeutic agents. chemrxiv.orgnih.gov

Interactive Data Table: Conjugation Methodologies

| Methodology | Precursor Functional Groups | Key Features | Catalyst/Conditions | Common Applications |

|---|---|---|---|---|

| Nucleophilic Substitution | Tosylate + Amine/Thiol/Hydroxyl | Forms stable C-N, C-S, or C-O bonds. Good leaving group. | Base, Heat | General crosslinking, Dimerization |

| CuAAC | Azide + Terminal Alkyne | High yield, high specificity, forms stable triazole ring. | Copper(I) (e.g., CuSO4/Na-Ascorbate) | Bioconjugation, Drug discovery, Materials science. nih.gov |

| SPAAC | Azide + Strained Alkyne (e.g., Cyclooctyne) | Bioorthogonal, copper-free, fast at physiological temp. nih.gov | None (Strain-driven) | Live cell imaging, In vivo labeling. rsc.org |

| Thiol-Ene/Yne | Thiol + Alkene/Alkyne | Radical-mediated, rapid, forms stable thioether bonds. rsc.org | Photoinitiator or Thermal initiator | Peptide stapling, Polymer synthesis. nih.gov |

Polymer Engineering and Material Science Applications of Tos Peg13 Tos

Synthesis of Block Copolymers and Graft Copolymers

The synthesis of block and graft copolymers allows for the combination of distinct polymer properties into a single macromolecule. Tos-PEG13-Tos serves as a key building block in creating these complex structures, particularly those incorporating PEG segments.

Block Copolymers:

Block copolymers consist of two or more different polymer chains linked together end-to-end. The synthesis of block copolymers using this compound often involves its reaction with other polymers possessing terminal nucleophilic groups. For instance, a polymer with terminal amine or hydroxyl groups can displace the tosylate groups on this compound, forming a triblock copolymer with a central PEG block. This method is advantageous for creating amphiphilic block copolymers, where the hydrophilic PEG block is combined with hydrophobic polymer blocks.

Recent advancements have highlighted various strategies for synthesizing block copolymers, including the use of macroinitiators and coupling agents. cmu.edu For example, polyethylene (B3416737) glycol can be capped with diisocyanates and then reacted with other compounds to form macroinitiators for free radical polymerization. cmu.edu This approach allows for the creation of block copolymers with well-defined structures. researchgate.net

Graft Copolymers:

Graft copolymers feature a main polymer backbone with one or more side chains of a different polymer. This compound can be used to introduce PEG side chains onto a polymer backbone. This can be achieved through a "grafting to" approach, where pre-synthesized polymers with nucleophilic side groups react with this compound. Alternatively, a "grafting from" method can be employed, where the tosyl groups are first replaced by an initiator species, from which the new polymer chains are grown. The combination of different polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) and atom transfer radical polymerization (ATRP), has enabled the synthesis of complex graft copolymers like Janus graft copolymers with both PEG and polystyrene side chains. nih.gov These materials have shown promise as polymer electrolytes due to the ion-conducting properties of the PEG chains and the mechanical strength provided by the polystyrene chains. nih.gov

The ability to create these tailored copolymers opens up applications in areas such as drug delivery, surface modification, and nanotechnology. nih.govbiochempeg.com

Crosslinking Mechanisms and Network Formation

Crosslinking transforms linear or branched polymers into a three-dimensional network, significantly altering their physical and chemical properties. ebeammachine.comresearchgate.net this compound, with its two reactive tosylate groups, is an effective crosslinking agent for polymers containing nucleophilic functional groups. broadpharm.com

The process of crosslinking enhances properties such as mechanical strength, thermal stability, and chemical resistance. ebeammachine.comresearchgate.net The density of crosslinks is a critical parameter that dictates the final properties of the polymer network. ebeammachine.com

Chemically Crosslinked Polymer Systems

In chemically crosslinked systems, covalent bonds are formed between polymer chains. ebeammachine.com The reaction of this compound with polymers containing groups like amines (-NH2) or thiols (-SH) results in the formation of stable ether or thioether linkages, respectively. This process creates a permanent network structure.

The degree of crosslinking can be controlled by adjusting the stoichiometry of the reactants, namely the concentration of this compound relative to the reactive sites on the polymer chains. This allows for the fine-tuning of the mechanical properties of the resulting material, from soft gels to more rigid solids. the-innovation.org Research has shown that even a low crosslinking density can significantly alter a polymer's crystallinity and elastic properties. the-innovation.org For example, crosslinking poly(vinylidene fluoride-co-trifluoroethylene) (P(VDF-TrFE)) with polyethylene glycol can decrease its crystallinity from 65% to 35%, resulting in a more elastic material that maintains stable ferroelectric properties even under significant mechanical deformation. the-innovation.org

Chemically crosslinked systems are utilized in a variety of applications, including the development of heat-resistant polymers and materials for fluid shutoff in applications like carbon dioxide flooding and storage. ebeammachine.commdpi.com

Hydrogel Formation and Properties

Hydrogels are a specific class of crosslinked polymer networks that are highly swollen with water but remain insoluble due to their network structure. biomedgrid.comnih.gov The hydrophilic PEG backbone of this compound makes it an ideal crosslinker for the formation of hydrogels.

Hydrogels can be formed through both physical and chemical crosslinking mechanisms. biomedgrid.com Chemical crosslinking, as facilitated by this compound, results in hydrogels with permanent and stable structures. The properties of these hydrogels, such as their swelling ratio, mechanical strength, and permeability, are directly influenced by the crosslinking density. itu.edu.tr

The synthesis of hydrogels often involves the polymerization of hydrophilic monomers in the presence of a crosslinker like this compound. itu.edu.trmdpi.com Synthetic polymers like polyethylene glycol are frequently used in the creation of hydrogels for various medical applications due to their biocompatibility and tunable properties. biomedgrid.com The ability to control the hydrogel's properties is crucial for applications in tissue engineering, drug delivery, and as scaffolds for cell culture. biomedgrid.comfrontiersin.org

Below is an interactive table summarizing the properties of hydrogels based on their crosslinking:

| Property | Influence of Crosslinking Density | Rationale |

| Swelling Ratio | Decreases with increasing crosslinking density. | A higher density of crosslinks restricts the expansion of the polymer network, thus limiting the amount of water it can absorb. itu.edu.tr |

| Mechanical Strength | Increases with increasing crosslinking density. | More crosslinks create a more rigid and robust network structure, enhancing properties like tensile strength and elasticity. ebeammachine.comthe-innovation.org |

| Permeability | Decreases with increasing crosslinking density. | A denser network has smaller mesh sizes, which hinders the diffusion of solutes and water through the hydrogel. |

| Degradation Rate | Can be tailored by the type of crosslink. | The chemical nature of the crosslinks (e.g., hydrolytically labile esters vs. stable ethers) determines the degradation profile of the hydrogel. |

Surface Modification and Coating Technologies

Modifying the surface properties of materials is crucial for a wide range of applications, from improving biocompatibility to controlling interfacial interactions. numberanalytics.combiochempeg.com this compound is a valuable tool for surface modification due to the reactivity of its tosyl groups and the desirable properties of the PEG chain. biochempeg.combroadpharm.com

Biomaterial Surface Functionalization

The interaction between a biomaterial and its biological environment is largely dictated by its surface characteristics. mdpi.compolito.it Unfavorable interactions can lead to issues like protein fouling, cell adhesion, and immune responses. Surface functionalization with PEG, a process often referred to as PEGylation, is a widely adopted strategy to enhance the biocompatibility of materials. biorxiv.org

This compound can be used to covalently attach PEG chains to the surface of a biomaterial. mdpi.com This is typically achieved by first introducing nucleophilic groups (e.g., amines, thiols) onto the material's surface, which can then react with the tosyl groups of this compound. The resulting PEGylated surface exhibits several beneficial properties:

Reduced Protein Adsorption: The hydrophilic and flexible PEG chains create a steric barrier that repels proteins and other biomolecules.

Improved Biocompatibility: By minimizing non-specific interactions, PEGylation can reduce the foreign body response and improve the long-term performance of medical implants. biorxiv.org

Enhanced Solubility: For particulate biomaterials, a PEG coating can improve their dispersibility and stability in aqueous environments. axispharm.com

Control of Surface Chemistry and Interfacial Interactions

Beyond biocompatibility, the ability to precisely control surface chemistry is essential for tailoring the performance of materials in various technological applications. The use of molecules like this compound allows for the introduction of specific chemical functionalities onto a surface.

The terminal groups of the grafted PEG chains can be further modified to introduce specific ligands, such as peptides or antibodies, for targeted cell adhesion or biosensing applications. This level of control over surface chemistry is critical for the development of advanced materials with tailored interfacial properties.

The modification of surfaces can be achieved through various techniques, including "grafting-to" and "grafting-from" methods. mdpi.com The "grafting-to" approach involves attaching pre-formed polymer chains to the surface, while the "grafting-from" method grows polymer chains directly from initiator sites on the surface. mdpi.com These techniques allow for the creation of dense polymer brushes that can effectively alter the surface properties of a material. mdpi.com

The table below outlines different surface modification strategies and their impact on material properties:

| Modification Strategy | Key Reagents/Techniques | Resulting Surface Properties |

| PEGylation via "Grafting-to" | This compound, Surface with nucleophilic groups | Reduced protein fouling, enhanced biocompatibility, increased hydrophilicity. biorxiv.org |

| Polymer Brush Formation | Surface-initiated polymerization | Dense polymer layer, tunable thickness and functionality. mdpi.com |

| Layer-by-Layer Assembly | Polyelectrolytes, charged polymers | Multilayered films with controlled thickness and composition. |

| Plasma Treatment | Plasma gases (e.g., oxygen, ammonia) | Introduction of functional groups, altered surface energy and wettability. |

Compound Names Table

| Abbreviation/Trade Name | Full Chemical Name |

| This compound | O,O'-Bis(p-toluenesulfonyl)tridecaethylene glycol |

| PEG | Polyethylene glycol |

| RAFT | Reversible addition-fragmentation chain transfer |

| ATRP | Atom transfer radical polymerization |

| P(VDF-TrFE) | Poly(vinylidene fluoride-co-trifluoroethylene) |

| APTES | (3-Aminopropyl)triethoxysilane |

| PDMS | Polydimethylsiloxane |

| PC | Polycarbonate |

| PS | Polystyrene |

| AAm | Acrylamide |

| MBAAm | N,N'-methylenebis(acrylamide) |

| PVA | Poly(vinyl alcohol) |

| PNIPAM | Poly(N-isopropylacrylamide) |

| SBMA | Poly-(sulfobetaine methacrylate) |

| TDI | Toluene 2,4-diisocyanate |

| HMPA | Hexamethylphosphoramide |

| AIBN | Azobisisobutyronitrile |

| TEMPO | 2,2,6,6-tetramethyl-piperidinyl-1-oxy |

Development of Polymer Scaffolds for Tissue Engineering

The primary goal of tissue engineering is to regenerate, repair, or replace damaged tissues by using a combination of cells, growth factors, and biocompatible scaffolds. psu.edu These scaffolds serve as three-dimensional templates that mimic the natural extracellular matrix (ECM), providing mechanical support and guiding cell growth and differentiation until new tissue is formed. psu.edu Synthetic polymers, particularly poly(ethylene glycol) (PEG), are extensively used for creating these scaffolds due to their excellent biocompatibility, hydrophilicity, and low protein adsorption, which minimizes inflammatory responses. nih.govmdpi.com

This compound, or O,O'-Bis(2-tosylethyl)tridecaethylene glycol, is a linear PEG molecule functionalized with a tosylate group at each end. The tosyl group is an excellent leaving group in nucleophilic substitution reactions. mdpi.com This bifunctional nature allows this compound to act as a highly effective crosslinking agent, covalently linking polymer chains that possess nucleophilic functional groups, such as amines (-NH2) or thiols (-SH). mdpi.comnih.gov For instance, it can be used to form hydrogel networks by reacting with amine-terminated polymers or natural polymers like chitosan.

The formation of a hydrogel using this compound as a crosslinker creates a water-swollen, porous network structure essential for tissue engineering applications. nih.gov The key characteristics of these scaffolds are directly influenced by the properties of the this compound linker:

Pore Size and Nutrient Diffusion: The defined length of the tridecaethylene glycol (PEG13) chain dictates the distance between crosslinks. This controlled spacing influences the mesh size of the hydrogel network, which is critical for the diffusion of nutrients, oxygen, and cellular waste products, as well as for cell infiltration. nih.gov

Mechanical Properties: The mechanical strength, or stiffness, of the scaffold is determined by the crosslinking density. By controlling the concentration of this compound relative to the polymer being crosslinked, the compressive and tensile moduli of the hydrogel can be tuned to match that of the target native tissue, from soft neural tissue to more robust cartilage. nih.govnih.gov

Biodegradability: While the ether backbone of PEG itself is not readily biodegradable, the linkages formed during the crosslinking reaction (e.g., ester or amide bonds) can be designed to be susceptible to hydrolysis or enzymatic degradation. This allows the scaffold to break down at a controlled rate as it is replaced by newly generated tissue. psu.edu

The relationship between polymer concentration, mechanical properties, and cell viability is a critical consideration in scaffold design. While specific data for hydrogels crosslinked with this compound is not prevalent in literature, studies on analogous PEG-based systems, such as those using poly(ethylene glycol) diacrylate (PEGDA), provide representative findings. As polymer concentration increases, the crosslink density rises, leading to a stiffer scaffold (higher compressive modulus). However, this increased density can negatively impact cell viability by restricting cell movement and nutrient flow. nih.gov

Table 1: Representative Data on PEG-Based Hydrogel Properties for Tissue Scaffolding This table presents findings from hydrogels created with varying concentrations of a low/high molecular weight PEGDA blend (20/80 ratio). This data is illustrative of the typical trade-offs encountered in designing PEG-based scaffolds.

| Total Polymer Concentration (wt%) | Average Compressive Modulus (MPa) | Average Cell Viability (%) |

| 20 | 0.4 ± 0.02 | 81 ± 2.1 |

| 25 | 0.7 ± 0.04 | 75 ± 2.5 |

| 30 | 1.0 ± 0.09 | 55 ± 3.0 |

| 35 | 1.3 ± 0.11 | 38 ± 2.8 |

| 40 | 1.6 ± 0.2 | 20 ± 2.0 |

| (Data sourced from a study on PEGDA hydrogel blends and is intended to be representative. nih.gov) |

Advanced Materials Design and Fabrication

The precise chemical structure of this compound makes it a valuable component in the rational design of advanced materials beyond simple bulk scaffolds. creativepegworks.comnih.gov The ability to create materials with tailored properties at the molecular level is essential for applications requiring sophisticated functionality. nih.gov

This compound contributes to advanced material design in several ways: